トリフルオロホウ酸(シクロヘキシルアミノメチル)カリウム

説明

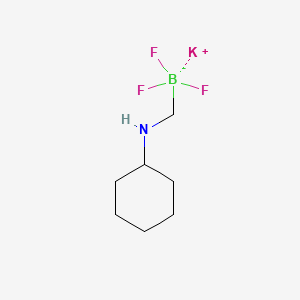

Potassium ((cyclohexylamino)methyl)trifluoroborate is a useful research compound. Its molecular formula is C7H14BF3KN and its molecular weight is 219.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality Potassium ((cyclohexylamino)methyl)trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium ((cyclohexylamino)methyl)trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis

1.1 Petasis Borono-Mannich Reaction

K((CAM)BF3) serves as a key reagent in the Petasis borono-Mannich multicomponent reaction, which is instrumental in synthesizing α-amino esters. This reaction involves the use of BINOL-derived catalysts and operates under mild conditions, resulting in high yields of optically active products. The trifluoroborate group enhances the stability and reactivity of the compound, making it suitable for complex organic transformations.

1.2 Suzuki–Miyaura Cross-Coupling Reactions

Another prominent application of K((CAM)BF3) is in Suzuki–Miyaura cross-coupling reactions, where it acts as a boron source. The compound can effectively couple with aryl or alkenyl halides in the presence of palladium catalysts, offering advantages such as improved air and moisture stability compared to traditional boronic acids. This property facilitates its use in diverse synthetic pathways, including the formation of biorelevant compounds .

Materials Science

2.1 Perovskite Solar Cells

In materials science, K((CAM)BF3) has been utilized as an additive in perovskite precursor solutions to enhance the efficiency and stability of inverted perovskite solar cells (PSCs). The incorporation of this compound into the precursor solution improves the morphological and electronic properties of the resulting films, leading to better device performance.

Biological Applications

While research on the biological activity of K((CAM)BF3) is limited, boron-containing compounds have shown potential therapeutic effects. Studies indicate that organoboron compounds may interact with biological systems, potentially influencing pathways related to cell signaling and metabolism. However, further investigation is necessary to elucidate these interactions fully.

Experimental Procedures

The synthesis of potassium ((cyclohexylamino)methyl)trifluoroborate typically involves several steps:

生化学分析

Biochemical Properties

Potassium ((cyclohexylamino)methyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the synthesis of boron-containing compounds. It interacts with enzymes, proteins, and other biomolecules through its trifluoroborate group, which can form stable complexes with various substrates. These interactions are crucial for facilitating reactions such as cross-coupling and borylation, which are essential in organic synthesis . The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

Potassium ((cyclohexylamino)methyl)trifluoroborate has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. Additionally, it can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways . These effects highlight the compound’s potential as a modulator of cellular function.

Molecular Mechanism

The molecular mechanism of action of Potassium ((cyclohexylamino)methyl)trifluoroborate involves its ability to bind to specific biomolecules and alter their activity. The trifluoroborate group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression by influencing transcription factors and other regulatory proteins. The compound’s ability to modulate enzyme activity and gene expression underscores its importance in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Potassium ((cyclohexylamino)methyl)trifluoroborate can change over time due to its stability and degradation. The compound is stable under inert atmosphere conditions at low temperatures, but it can degrade when exposed to air or moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, with changes in enzyme activity and gene expression persisting over extended periods . These temporal effects are important considerations for researchers using this compound in their experiments.

Dosage Effects in Animal Models

The effects of Potassium ((cyclohexylamino)methyl)trifluoroborate vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can lead to adverse effects such as enzyme inhibition and cellular toxicity. Threshold effects have been observed, where the compound’s impact on cellular function increases sharply beyond a certain dosage . Understanding these dosage effects is crucial for determining the safe and effective use of the compound in research.

Transport and Distribution

Within cells and tissues, Potassium ((cyclohexylamino)methyl)trifluoroborate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound can be transported into cells via specific transporters and then bind to intracellular proteins, influencing its distribution and activity . Understanding these transport and distribution mechanisms is important for optimizing the compound’s use in research.

Subcellular Localization

The subcellular localization of Potassium ((cyclohexylamino)methyl)trifluoroborate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins. These localization patterns can affect the compound’s activity and function, making it important to study its subcellular distribution in detail .

生物活性

Potassium ((cyclohexylamino)methyl)trifluoroborate is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, toxicity profiles, and relevant case studies.

- Molecular Formula : C6H12BF3KNO

- Molecular Weight : 237.07 g/mol

- CAS Number : 1314538-55-0

- Solubility : Highly soluble in water, with varying solubility reported in different studies (0.68 mg/ml to 1.79 mg/ml) .

Pharmacological Activity

The biological activity of potassium ((cyclohexylamino)methyl)trifluoroborate has been explored in various contexts, particularly in relation to its role as a potential therapeutic agent.

Inhibitory Effects on Enzymes

Research has indicated that organotrifluoroborates, including potassium ((cyclohexylamino)methyl)trifluoroborate, can act as inhibitors of serine proteases. These compounds are characterized as non-covalent, competitive, and reversible inhibitors of enzymes such as trypsin and α-chymotrypsin. The mechanism appears to involve hydrogen bonding interactions at the active site of the target enzyme, which leads to enzyme inactivation .

Toxicological Profile

The toxicological evaluation of potassium ((cyclohexylamino)methyl)trifluoroborate has not been extensively documented. However, studies on related trifluoroborate compounds suggest a generally low toxicity profile:

- Acute Toxicity : In tests involving related compounds at doses ranging from 25 to 100 mg/kg, no significant alterations in liver and kidney function markers were observed .

- Safety Indicators : The compound is classified with warnings for skin and eye irritation, indicating that while it may have therapeutic potential, caution is warranted during handling .

Case Study 1: Serine Protease Inhibition

In a study examining the inhibitory effects of trifluoroborates on serine proteases, potassium ((cyclohexylamino)methyl)trifluoroborate was included among several organotrifluoroborates tested. The results indicated effective inhibition of trypsin and α-chymotrypsin, with implications for potential therapeutic applications in conditions where these enzymes are implicated .

特性

IUPAC Name |

potassium;(cyclohexylamino)methyl-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BF3N.K/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h7,12H,1-6H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUWPHIATXXXJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNC1CCCCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670568 | |

| Record name | Potassium [(cyclohexylamino)methyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888711-52-2 | |

| Record name | Potassium [(cyclohexylamino)methyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。